2-(4-Chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carbohydrazide
Description
2-(4-Chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carbohydrazide is a heterocyclic compound featuring a thiazolane core substituted with a 4-chlorophenyl group, a 4-methylbenzoyl moiety, and a carbohydrazide functional group. Its structure has been confirmed via X-ray crystallography using programs like SHELX , and visualization tools such as ORTEP-3 .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-11-2-4-12(5-3-11)17(24)22-15(16(23)21-20)10-25-18(22)13-6-8-14(19)9-7-13/h2-9,15,18H,10,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTIQNBEAHBHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
The compound 2-(4-Chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carbohydrazide, also known as Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate (CAS No. 477768-31-3), has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is with a molecular weight of 375.87 g/mol .
Biological Activity
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings can inhibit the growth of various bacterial strains and fungi. For instance, a related thiazole compound was shown to effectively target both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of electron-withdrawing groups, such as chlorine in the para position of the phenyl ring, enhances the cytotoxic activity against various cancer cell lines. In vitro studies have reported IC50 values indicating that certain thiazole derivatives can significantly inhibit cell proliferation in cancer models, with values often comparable to standard chemotherapeutic agents like doxorubicin .
Mechanism of Action
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For example, they may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells through mitochondrial pathways. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can lead to enhanced potency and selectivity against cancer cells .
Case Studies
-
Antiviral Properties
A study highlighted the antiviral efficacy of thiazole derivatives against HIV reverse transcriptase, showing promising results with IC50 values in the low micromolar range. This suggests that similar compounds could be explored for their potential as antiviral agents . -
Cytotoxicity Against Cancer Cell Lines
In a comparative study, several thiazole compounds were tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly affected cytotoxicity, with some compounds exhibiting IC50 values lower than 10 µM, indicating high potency .
Research Findings
| Activity Type | Compound Tested | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | < 20 | E. coli |
| Antitumor | Thiazole Derivative | < 10 | MCF-7 |
| Antiviral | Thiazole Derivative | 1.1 | HIV Reverse Transcriptase |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-(4-Chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carbohydrazide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances the compound's efficacy against cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.0 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 23.30 | Inhibition of proliferation |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies have reported that thiazole derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 20 µg/mL | Bacteriostatic |
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory agents. Investigations into its effects on pathways such as NF-kB signaling have shown promise .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of several thiazole derivatives, including this compound, demonstrated its effectiveness against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 1 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of this compound against a panel of bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with MIC values ranging from 15 to 20 µg/mL . This positions it as a potential candidate for further development into new antimicrobial agents.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights : X-ray studies using SHELX confirm the thiazolane ring adopts an envelope conformation, while ORTEP-3 visualizes the planar arrangement of the 4-methylbenzoyl group.
- Contradictions : Some studies report conflicting solubility profiles for thiazolane derivatives, likely due to variations in experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
